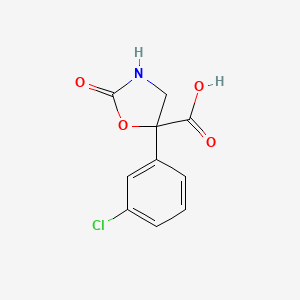
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, also known as CP-oxazole, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CP-oxazole is a member of the oxazolidinone family of compounds, which have been found to exhibit antibacterial, antifungal, and antiviral properties. CP-oxazole has shown potential as an antitumor agent, and its mechanism of action has been studied extensively.
Wirkmechanismus
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks for DNA and RNA synthesis. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which can result in DNA damage and cell death.
Biochemische Und Physiologische Effekte
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been found to have both biochemical and physiological effects. Biochemically, it inhibits the activity of DHODH, as mentioned above. Physiologically, it has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and decrease tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid in lab experiments is its specificity for DHODH. This allows researchers to study the effects of DHODH inhibition on cancer cells without affecting other cellular processes. However, one limitation is that 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. One area of interest is the development of more potent analogs of 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid that could be used as antitumor agents. Another area of interest is the investigation of the role of DHODH in other diseases, such as autoimmune disorders. Additionally, the use of 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid in combination with other cancer therapies is an area of active research.
Synthesemethoden
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of 3-chlorobenzaldehyde with glycine in the presence of sodium hydroxide to form 3-chlorophenylglycine. This intermediate is then reacted with ethyl oxalyl chloride to form 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has shown potential as an antitumor agent, and its mechanism of action has been studied extensively. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-7-3-1-2-6(4-7)10(8(13)14)5-12-9(15)16-10/h1-4H,5H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGRCTWIBGYCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

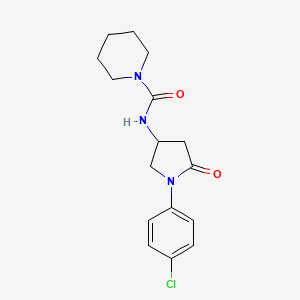
![(E)-4-(Dimethylamino)-N-[(1-methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2625425.png)
![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2625426.png)
![6-Benzyl-N-(3-imidazol-1-ylpropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2625431.png)
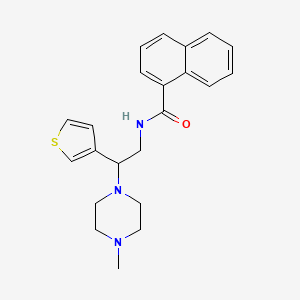

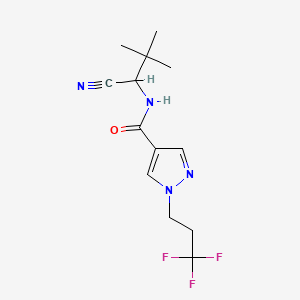

![N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2625437.png)
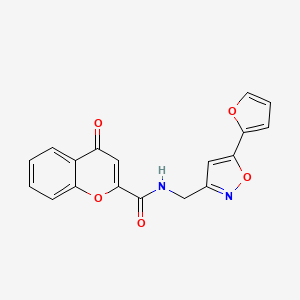
![4-chloro-6-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine](/img/structure/B2625439.png)
![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)

